3-Tert-butyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-tert-butyl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-7(11)10-5-4-9-6/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUPXUSZVZZXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Stereochemical Characterization
Detailed Tautomeric Investigations of the 1,2-Dihydropyrazin-2-one Core
Tautomerism, the interconversion of structural isomers through the relocation of a proton, is a critical phenomenon in heterocyclic chemistry. wikipedia.orgnumberanalytics.com For the 1,2-dihydropyrazin-2-one system, the principal equilibrium to consider is prototropic tautomerism between the amide (lactam) and iminol (lactim) forms.
Prototropic Tautomerism Studies (e.g., Pyrazinyl–Pyrazylidene Tautomerism)
Prototropic tautomerism in the 1,2-dihydropyrazin-2-one ring involves the migration of a proton, typically from the nitrogen at position 1 to the exocyclic oxygen at position 2. This establishes a dynamic equilibrium between two distinct tautomers: the 1,2-dihydropyrazin-2-one (lactam form) and the 2-hydroxypyrazine (B42338) (lactim form). This specific type of amide-iminol tautomerism is fundamental to the chemical reactivity and biological function of many nitrogen-containing heterocycles. mdpi.comnih.gov
The lactam form is characterized by a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form contains a hydroxyl group (O-H) and an endocyclic carbon-nitrogen double bond (C=N). mdpi.com The relative stability of these forms is influenced by factors such as aromaticity, solvent polarity, and the electronic nature of substituents. researchgate.net Theoretical calculations on the related compound favipiravir (B1662787) (a substituted pyrazinone) suggest that the enol (lactim) form is significantly more stable in both the gas phase and various solvents. nih.gov
Experimental and Theoretical Approaches to Tautomer Ratio Determination
Determining the predominant tautomer and the equilibrium constant (Kt) requires a combination of experimental spectroscopy and computational modeling.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying tautomeric equilibria in solution. mdpi.com By comparing the ¹H, ¹³C, and ¹⁵N NMR spectra of 3-tert-butyl-1,2-dihydropyrazin-2-one with those of "fixed" derivatives (e.g., an N-methyl derivative, which locks the lactam form, and an O-methyl ether, which locks the lactim form), the dominant tautomer can be identified. mdpi.com The chemical shifts of the ring protons and carbons are sensitive to the tautomeric state.
X-Ray Crystallography : This technique provides an unambiguous structure in the solid state. nih.govnih.gov By precisely locating the positions of hydrogen atoms, it can definitively distinguish between the N-H of the lactam and the O-H of the lactim, as has been demonstrated for analogous pyrazolone (B3327878) systems. mdpi.com
Infrared (IR) Spectroscopy : The lactam and lactim forms have distinct vibrational frequencies. The lactam tautomer will exhibit a characteristic C=O stretching band (typically ~1650-1700 cm⁻¹), while the lactim form will show an O-H stretching band (~3200-3600 cm⁻¹) and a C=N stretching vibration. nih.gov Matrix isolation IR spectroscopy, combined with theoretical calculations, is particularly useful for identifying different tautomers. researchgate.net
Theoretical Approaches:
Quantum-Chemical Calculations : Methods like Density Functional Theory (DFT) are widely used to calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of tautomers. researchgate.netresearchgate.net These calculations can predict the most stable tautomer in the gas phase and can be extended to simulate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov For related heterocyclic systems, DFT calculations have successfully predicted tautomeric preferences that align with experimental observations. beilstein-journals.orgnih.gov
| Spectroscopic Technique | Lactam Form (1,2-Dihydropyrazin-2-one) | Lactim Form (2-Hydroxypyrazine) |
|---|---|---|
| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹) | O-H stretch (~3400 cm⁻¹), C=N stretch |
| ¹H NMR Spectroscopy | N-H proton signal (variable, broad) | O-H proton signal (variable, sharp/broad) |
| ¹³C NMR Spectroscopy | Signal for C=O carbon (~160-170 ppm) | Signal for C-OH carbon (~150-160 ppm) |
Conformational Analysis of the Dihydropyrazin-2-one Ring System
The 1,2-dihydropyrazin-2-one ring is not planar. Its three-dimensional conformation is largely governed by the steric influence of its substituents.
Steric Effects of the Tert-butyl Group on Ring Conformation
The tert-butyl group is exceptionally bulky and exerts significant steric hindrance, which is a critical factor in determining molecular conformation and reactivity. researchgate.netnumberanalytics.comlibretexts.org This steric demand forces the dihydropyrazine (B8608421) ring to adopt a conformation that minimizes unfavorable non-bonded interactions. Studies on 1,4-dihydropyrazine (B12976148) derivatives have shown they can adopt non-planar boat conformations. researchgate.net For this compound, the ring is expected to exist in a puckered conformation, such as a twist-boat or half-chair, to accommodate the large tert-butyl substituent in a pseudo-equatorial position, thereby reducing steric strain. chemrxiv.org The presence of such a large group can create a high-energy barrier to ring inversion, effectively "locking" the molecule into a preferred conformation. acs.org
Intramolecular Interactions and Their Influence on Structure
Beyond steric hindrance, subtle intramolecular forces contribute to the molecule's final structure. These can include:
Torsional Strain : The molecule will arrange itself to relieve strain caused by the eclipsing of bonds on adjacent atoms. The bulky tert-butyl group significantly influences the torsional angles within the ring to achieve a lower energy state. beilstein-journals.org
Hydrogen Bonding : In the solid state or in non-polar solvents, molecules may form dimers through intermolecular hydrogen bonds (e.g., N-H···O=C), which can influence the conformation of the individual rings. mdpi.com
Computational chemistry provides valuable tools for exploring these interactions. Conformational search algorithms and energy profile calculations can map the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers between them. cwu.educwu.edu
| Conformation | Description | Likelihood for this compound |
|---|---|---|
| Planar | All ring atoms lie in the same plane. | Highly unlikely due to severe steric strain and angle strain. |
| Boat | A non-planar conformation resembling a boat. | Possible; observed in some 1,4-dihydropyrazine systems. researchgate.net |
| Twist-Boat / Half-Chair | Distorted non-planar conformations that relieve torsional strain. | Most likely, as these conformations can effectively position the bulky tert-butyl group to minimize steric clash. |
Advanced Spectroscopic Characterization Techniques
A combination of modern spectroscopic techniques is required to fully elucidate the structure of this compound.
NMR Spectroscopy :
¹H NMR : The proton NMR spectrum would be expected to show a sharp, intense singlet for the nine equivalent protons of the tert-butyl group, likely in the 1.2-1.5 ppm region. nih.govrsc.org Signals for the protons on the dihydropyrazine ring would appear at distinct chemical shifts, with their multiplicity revealing scalar coupling information.
¹³C NMR : The carbon spectrum would feature a signal for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. taylorfrancis.com Resonances for the sp² and sp³ carbons of the pyrazinone ring, including the carbonyl carbon, would provide key structural information. taylorfrancis.com
2D NMR : Techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
X-Ray Crystallography : Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure. mdpi.com It would provide precise data on bond lengths, bond angles, ring conformation (puckering parameters), and the packing of molecules in the crystal lattice, confirming both the tautomeric state and the preferred conformation. nih.govrsc.org
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. jchemrev.com High-resolution mass spectrometry (HRMS) can confirm the exact mass with high precision. rsc.org Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation by showing characteristic losses, such as the loss of a methyl or tert-butyl group. nih.govmdpi.comyoutube.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~ 1.35 (s, 9H) | ~ 30.2 |
| -C (CH₃)₃ | - | ~ 34.5 |
| C5-H | ~ 6.5 - 7.0 (d) | ~ 125.0 |
| C6-H | ~ 6.5 - 7.0 (d) | ~ 120.0 |
| N1-H | ~ 8.0 - 9.5 (br s, 1H) | - |
| C2=O | - | ~ 165.0 |
| C3 | - | ~ 150.0 |
Note: These are estimated values based on similar heterocyclic structures and are for illustrative purposes. Actual values may vary. (s = singlet, d = doublet, br s = broad singlet).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of the nuclei within the molecule.
¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the dihydropyrazinone ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the shielding effect of the sp³ hybridized carbon. The protons on the dihydropyrazinone ring would exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment and neighboring protons.
The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The chemical shifts of the ring carbons, including the carbonyl carbon (C=O), would be observed in the downfield region, consistent with their electronic environments.
2D NMR Spectroscopy (COSY, HSQC, HMBC): To unequivocally assign the proton and carbon signals, various 2D NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons within the dihydropyrazinone ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assembling the complete molecular framework and confirming the position of the tert-butyl substituent.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining the through-space proximity of protons, which is vital for understanding the molecule's conformation and stereochemistry. For instance, NOE correlations between the protons of the tert-butyl group and specific protons on the dihydropyrazinone ring can confirm the spatial orientation of the bulky tert-butyl substituent relative to the heterocyclic ring. nih.gov In related tert-butyl substituted heterocyclic systems, NOESY has been effectively used to establish the binding site of ligands on proteins by observing cross-peaks between the tert-butyl protons and protein residues. nih.gov
| NMR Data for this compound (Predicted) | |
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H (tert-butyl) | ~1.3 (s, 9H) |
| ¹H (ring CH) | Dependent on position |
| ¹H (NH) | Dependent on solvent and concentration |
| ¹³C (C(CH₃)₃) | ~30-35 |
| ¹³C (C(CH₃)₃) | ~50-60 |
| ¹³C (C=O) | ~160-170 |
| ¹³C (ring C) | Dependent on position |
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and intermolecular interactions present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam ring. The N-H stretching vibration of the amide group is expected to appear as a broad band in the range of 3200-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The C-H stretching vibrations of the tert-butyl group and the dihydropyrazinone ring would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing vibrations of non-polar bonds. The C-C stretching vibrations of the tert-butyl group and the pyrazinone ring are expected to be prominent in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in Raman spectra compared to IR. Resonance Raman spectroscopy could be employed if the molecule possesses a suitable chromophore, which would enhance the vibrational signals associated with the electronic transition.
Hydrogen Bonding Interactions: The presence of the N-H and C=O groups in the 1,2-dihydropyrazin-2-one ring system makes it susceptible to forming intermolecular hydrogen bonds in the solid state and in concentrated solutions. These interactions can be studied by analyzing the shifts in the N-H and C=O stretching frequencies in the IR spectrum. A shift to lower wavenumbers for both bands is typically observed upon hydrogen bond formation, indicating a weakening of the respective bonds. The study of hydrogen bonding is crucial for understanding the crystal packing and physical properties of the compound.
| Vibrational Spectroscopy Data for this compound (Predicted) | |
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C-H Stretch (sp³) | 2850-3000 |
| C=O Stretch (Lactam) | 1650-1700 |
| C-N Stretch | 1200-1350 |
| C-H Bend | 1350-1480 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound.
Precise Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated exact masses of possible elemental compositions.
Fragmentation Pathway Elucidation: Electron ionization (EI) or other fragmentation techniques coupled with mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation would be the loss of the tert-butyl group as a stable tert-butyl cation or radical. Other common fragmentation pathways for pyrazinone derivatives may include the loss of carbon monoxide (CO), isobutylene, or cleavage of the dihydropyrazinone ring. The study of these fragmentation patterns helps to confirm the proposed structure. In related s-triazolo[4,3-a]pyrazines, fragmentation often involves the loss of nitrogen or an alkyl cyanide from the five-membered ring.
| HRMS Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Exact Mass | 152.09496 |
| Predicted Key Fragment Ions (m/z) | |
| [M - C₄H₉]⁺ | 95.04526 |
| [M - CO]⁺ | 124.10001 |
| [C₄H₉]⁺ | 57.07040 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Packing Motifs
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.
Solid-State Structure: For this compound, X-ray diffraction analysis would reveal the precise geometry of the dihydropyrazinone ring, which may adopt a non-planar conformation to accommodate the bulky tert-butyl group. Studies on similar heterocyclic systems, such as 3-tert-butyl-3,4-dihydropyrazolo[5,1-с] nih.govnih.govbeilstein-journals.orgtriazine-3,4-diyl dicarboxylates, have shown that the heterocyclic ring can adopt a twist-conformation. nih.gov The orientation of the tert-butyl group, whether axial or equatorial relative to the ring, would be definitively established. nih.gov
Sophisticated Synthetic Methodologies and Chemical Transformations
De Novo Synthetic Pathways to 3-Tert-butyl-1,2-dihydropyrazin-2-one and its Precursors
The de novo synthesis of the this compound core can be achieved through several strategic approaches, starting from simple, acyclic building blocks. These methods are designed for efficiency and adaptability, allowing for the introduction of various substituents on the heterocyclic ring.
The construction of the dihydropyrazin-2-one ring often relies on the cyclization of linear precursors. A common strategy involves the condensation of an α-amino ketone with an α-amino acid derivative. For the synthesis of this compound, a plausible acyclic precursor would be a dipeptide-like molecule. The formation of the pyrazinone ring can be achieved through a one-pot reaction involving Boc removal, ring closure, and spontaneous oxidation in trifluoroacetic acid (TFA). rsc.org
Another approach involves the self-condensation of α-amino ketones, which typically leads to symmetrically substituted pyrazines. rsc.org However, for unsymmetrical pyrazinones like the target compound, a more controlled, stepwise approach is necessary. For instance, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by dehydrogenation, is a classic method for pyrazine (B50134) synthesis, though it can present challenges with regioselectivity. rsc.org In a more targeted approach, the reaction of two molecules of an aminoketone can proceed through an aminoalcohol intermediate in a rate-determining step to form a dihydropyrazine (B8608421). researchgate.net
A generalized scheme for the cyclization to form a dihydropyrazin-2-one core is presented below:
Table 1: Illustrative Cyclization Precursors and Conditions
| Precursor Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Dipeptidyl aldehyde | Trifluoroacetic acid (TFA) | 3,6-disubstituted pyrazinone | rsc.org |
| α-amino ketone | Self-condensation | Symmetrical pyrazine | rsc.org |
| 1,2-diamine and 1,2-dicarbonyl | Condensation followed by dehydrogenation | Substituted pyrazine | rsc.org |
| 2-hydroxy-2'-aminoacetophenone | Self-condensation | Dihydropyrazine | researchgate.net |
Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of dihydropyrazin-2-one scaffolds. nih.gov This reaction involves the combination of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid (often an N-protected amino acid). nih.gov
The Ugi reaction proceeds through the formation of an advanced intermediate which, upon acid-mediated deprotection of the masked aldehyde, undergoes a cascade reaction involving cyclization to form the 3,4-dihydropyrazin-2(1H)-one core. nih.gov The versatility of the Ugi reaction allows for the introduction of a wide range of substituents by varying the four starting components. To synthesize this compound, one could envision using an isocyanide that incorporates the tert-butyl group.
A key advantage of the Ugi approach is the potential for diversity-oriented synthesis, where a common intermediate can be transformed into various nitrogen-containing heterocycles under mild conditions. nih.gov The reaction is typically carried out in methanol, and the subsequent cyclization is often promoted by treatment with trifluoroacetic acid (TFA) in dichloromethane. nih.gov
Table 2: Example of Ugi-4CR for Dihydropyrazin-2-one Synthesis
| Isocyanide | Aldehyde | Masked Amino Aldehyde | Carboxylic Acid | Cyclization Conditions | Product Core | Reference |
|---|---|---|---|---|---|---|
| Benzyl isocyanide | p-Nitrobenzaldehyde | Aminoacetaldehyde dimethyl acetal | Boc-Phe-OH | 50% TFA in CH2Cl2 | 3,4-dihydropyrazin-2(1H)-one | nih.gov |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and have been applied to the construction of pyrazinone systems. For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn While this method yields a saturated piperazin-2-one (B30754) ring, it highlights the potential of palladium catalysis in manipulating pyrazine-based heterocycles.
More directly, palladium-catalyzed methods have been developed for the synthesis of pyrazinones from acyclic precursors or for the derivatization of pre-existing pyrazinone cores. rsc.orgnih.gov For example, the Buchwald N-arylation coupling, catalyzed by a palladium complex, has been used to selectively derivatize 3,5-dichloro-2(1H)-pyrazinone with tert-butyl carbamate. rsc.orgnih.gov Furthermore, palladium-catalyzed carboamination reactions have been employed in the synthesis of dihydropyrrolopyrazinones. mdpi.com
The synthesis of pyrazino-fused quinazolinones has been achieved through palladium-catalyzed cascade reactions in aqueous media, demonstrating the utility of this approach for constructing complex heterocyclic systems containing a pyrazine moiety. researchgate.net
Table 3: Palladium-Catalyzed Reactions in Pyrazinone Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium-based catalyst | Chiral piperazin-2-ones | rsc.orgdicp.ac.cn |
| Buchwald N-Arylation | 3,5-dichloro-2(1H)-pyrazinone, tert-butyl carbamate | Pd(OAc)2, Xantphos | 3-substituted-2(1H)-pyrazinone | rsc.orgnih.gov |
| Carboamination | N-allyl-2-(tosylamino)benzamide, aryl bromides | Pd(OAc)2/S-Phos | Dihydropyrrolopyrazinone | mdpi.com |
Regioselective and Stereoselective Synthesis of Dihydropyrazin-2-one Derivatives
Control over regioselectivity and stereoselectivity is paramount in the synthesis of biologically active molecules. For dihydropyrazin-2-one derivatives, these aspects are crucial for defining their pharmacological profiles.
The stereochemical outcome of dihydropyrazin-2-one synthesis can be controlled through various strategies. In the context of Ugi-based syntheses, the use of chiral amino acids as the carboxylic acid component can induce diastereoselectivity in the final cyclized product. The stereocenter of the amino acid can influence the facial selectivity of the cyclization step.
Asymmetric catalysis offers a powerful approach to enantiomerically enriched piperazin-2-ones. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantiomeric excess. dicp.ac.cn Similarly, iridium-catalyzed reactions have been developed for the regio- and diastereoselective synthesis of C-substituted piperazines. nih.gov While these examples lead to the fully saturated piperazine (B1678402) ring, the principles of asymmetric metal catalysis could potentially be adapted for the synthesis of chiral dihydropyrazin-2-ones.
Furthermore, diastereoselective syntheses of cis- and trans-5-substituted piperazine-2-acetic acid esters have been developed from chiral amino acids, providing access to a library of stereochemically defined building blocks. acs.org
Table 4: Methods for Stereoselective Synthesis of Piperazine Derivatives
| Method | Substrate | Key Feature | Product | Stereocontrol | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Pyrazin-2-ol | Chiral palladium catalyst | Chiral piperazin-2-one | High ee | dicp.ac.cn |
| Diastereoselective Synthesis | Chiral amino acid | Divergent six-step synthesis | cis- or trans-5-substituted piperazine-2-acetic acid ester | High de | acs.org |
| Iridium-Catalyzed Dimerization | Imines | Head-to-head coupling | C-substituted piperazine | High diastereoselectivity | nih.gov |
Protecting groups play a critical role in directing the outcome of chemical reactions, and the tert-butyl group is a versatile and widely used protecting group in organic synthesis. acs.orgresearchgate.netstackexchange.com In the synthesis of dihydropyrazin-2-ones, particularly through the Ugi reaction, the choice of protecting group on the amino acid component can dictate the regioselectivity of the cyclization. nih.gov
For instance, when an N-Boc-protected amino acid is used as the carboxylic acid component in the Ugi reaction, the subsequent acid-mediated cyclization can proceed in a specific direction. The bulky tert-butoxycarbonyl (Boc) group can influence the conformation of the Ugi adduct, favoring one cyclization pathway over another. This protecting group-dependent cyclization allows for the regioselective synthesis of different dihydropyrazin-2-one isomers. nih.gov
The tert-butyl group can also be incorporated into the final molecule as a key substituent, as in the case of this compound. In such cases, the tert-butyl group is not a protecting group but a permanent structural feature. Its steric bulk can influence the reactivity and conformation of the dihydropyrazin-2-one ring. The removal of tert-butyl protecting groups, when necessary, typically requires acidic conditions, such as treatment with trifluoroacetic acid (TFA). acs.org
Advanced Functionalization and Derivatization Reactions of the Dihydropyrazin-2-one Core
The dihydropyrazin-2-one scaffold is amenable to a range of functionalization reactions, allowing for the introduction of various substituents at different positions of the ring. These modifications can significantly impact the compound's chemical and biological properties.
The dihydropyrazin-2-one ring possesses both nucleophilic and electrophilic centers, making it a versatile substrate for a variety of functionalization reactions. The nitrogen atoms, particularly N1, can act as nucleophiles, while the carbon atoms of the ring can be susceptible to either nucleophilic or electrophilic attack depending on the reaction conditions and the nature of the substituents.
N-Functionalization: The nitrogen atoms in the dihydropyrazin-2-one ring can undergo alkylation and acylation reactions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. While specific examples for this compound are not extensively documented, related heterocyclic systems like piperazines and purines readily undergo N-alkylation. google.commdpi.com For example, the alkylation of piperazine derivatives can be controlled to achieve mono- or di-alkylation depending on the reaction conditions. google.com Similarly, acylation of the ring nitrogens can be accomplished using acyl chlorides or anhydrides, providing access to N-acyl-dihydropyrazin-2-one derivatives.
C-Functionalization: Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the aromatic portions of related heterocyclic systems, and similar principles can be applied to the dihydropyrazin-2-one core, particularly if it is part of a larger aromatic system. Halogenation, for instance, is a common method for introducing halogen atoms onto heterocyclic rings. researchgate.netwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for this purpose. researchgate.net Nitration of aromatic rings can be achieved using nitrating agents like tert-butyl nitrite, which offers a chemoselective method for the nitration of phenols and could potentially be adapted for electron-rich heterocyclic systems. mdpi.comrsc.org
The following table summarizes potential functionalization reactions of the dihydropyrazin-2-one core based on the reactivity of related heterocyclic compounds.
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-tert-butyl-1,2-dihydropyrazin-2-one |
| N-Acylation | Acyl chloride or Anhydride | N-Acyl-3-tert-butyl-1,2-dihydropyrazin-2-one |
| C-Halogenation | NBS, NCS, or other electrophilic halogen sources | Halogenated this compound |
| C-Nitration | Nitrating agent (e.g., tert-butyl nitrite) | Nitro-3-tert-butyl-1,2-dihydropyrazin-2-one |
The dihydropyrazin-2-one ring can undergo both oxidation and reduction reactions, leading to the formation of compounds with different oxidation states and potentially altered biological activities.
Oxidation: The dihydropyrazin-2-one ring can be oxidized to the corresponding pyrazin-2-one, an aromatic system. This aromatization can be achieved using various oxidizing agents. For instance, Hantzsch dihydropyridines, which are structurally related to dihydropyrazinones, can be oxidized to their corresponding pyridine (B92270) derivatives using electrogenerated superoxide. nih.gov The oxidation of dihydropyrazines can also be accomplished using other oxidizing agents, such as manganese dioxide or potassium permanganate. The tert-butyl group at the 3-position is generally stable under these conditions. In some cases, oxidation can also occur at other positions of the ring, leading to the formation of hydroxylated or carbonylated derivatives. For instance, the oxidation of disulfides to thiolsulfinates can be achieved with hydrogen peroxide. mdpi.com
Reduction: The reduction of the dihydropyrazin-2-one core can lead to the formation of piperazin-2-ones or fully saturated piperazines. Catalytic hydrogenation is a common method for the reduction of double bonds in heterocyclic rings. dicp.ac.cn Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are typically used in the presence of hydrogen gas. libretexts.org The conditions for catalytic hydrogenation can be controlled to achieve either partial or complete reduction of the ring. For example, the asymmetric hydrogenation of pyrazin-2-ols has been used to synthesize chiral piperazin-2-ones. dicp.ac.cn The reduction of dinitrogen to hydrazine (B178648) and ammonia (B1221849) has been achieved using chromium complexes, highlighting the potential for catalytic reduction of nitrogen-containing heterocycles. rsc.org
The table below outlines the potential oxidation and reduction products of this compound.
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation (Aromatization) | Oxidizing agent (e.g., MnO2, O2) | 3-tert-Butylpyrazin-2-one |
| Reduction | Catalytic hydrogenation (e.g., H2, Pd/C) | 3-tert-Butylpiperazin-2-one or 2-tert-Butylpiperazine |
The dihydropyrazin-2-one moiety can serve as a versatile building block for the construction of more complex, fused heterocyclic frameworks. Cycloaddition reactions, in particular, offer a powerful strategy for the synthesis of polycyclic systems with high stereochemical control.
Diels-Alder reactions, a type of [4+2] cycloaddition, are a well-established method for the formation of six-membered rings. rsc.orgwikipedia.orgorganic-chemistry.orguchicago.edumasterorganicchemistry.com While specific examples with this compound are limited, related 2,5-dihydroxypyrazines have been shown to undergo 1,4-cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate. rsc.org This suggests that the dihydropyrazin-2-one core, with its conjugated system, could potentially act as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts.
Furthermore, the dihydropyrazin-2-one ring can be incorporated into fused systems through other types of cyclization reactions. For example, the synthesis of pyrazolo[1,2-a]indoles and pyrazolo[1,5-a]pyrimidines has been reported, demonstrating the versatility of pyrazole (B372694) and pyrazine derivatives in the construction of fused heterocyclic systems. nih.govresearchgate.netpsu.edu These synthetic strategies often involve the condensation of a pyrazole or pyrazine precursor with a suitable bifunctional reagent.
The following table provides examples of complex heterocyclic frameworks that could potentially be synthesized from a dihydropyrazin-2-one precursor.
| Reaction Type | Reactant Partner | Potential Fused Heterocyclic Framework |
| [4+2] Cycloaddition (Diels-Alder) | Dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate) | Pyrazino[2,3-c]pyridone derivatives |
| Condensation/Cyclization | Bifunctional reagent (e.g., α,β-unsaturated ketone) | Pyrazolo[1,2-a]pyrazinone derivatives |
Green Chemistry Principles in Dihydropyrazin-2-one Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Several green synthetic methodologies have been reported for the synthesis of dihydropyridine (B1217469) and dihydropyrimidinone derivatives, which are structurally analogous to dihydropyrazin-2-ones. These methods can be adapted for the synthesis of this compound and its derivatives.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free syntheses of dihydropyranopyrazoles and dihydroquinazolinones have been reported, often with the use of a catalyst to promote the reaction. researchgate.netshd.org.rsyoutube.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govorganic-chemistry.orgresearchgate.netrsc.orgnih.gov This technique has been successfully applied to the synthesis of dihydropyrimidines and other heterocyclic compounds. researchgate.netrsc.org
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis has been used for the preparation of dihydropyrimidin-2(1H)-(thio)ones and other heterocyclic systems, often resulting in milder reaction conditions and improved yields. shd.org.rsyoutube.comnih.govmdpi.comlew.ro
Use of Greener Solvents and Catalysts: The use of environmentally benign solvents, such as water or ionic liquids, is a key aspect of green chemistry. rsc.orgnih.govfrontiersin.orgresearchgate.net Ionic liquids, in particular, have gained attention as reusable and often biodegradable alternatives to volatile organic solvents. Furthermore, the development of reusable heterogeneous catalysts can simplify product isolation and reduce waste. organic-chemistry.org
Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. mdpi.comnih.govnih.govresearchgate.netyoutube.com Mechanochemical methods have been applied to the synthesis of various pharmaceutical materials and offer a sustainable alternative to traditional solution-phase synthesis. mdpi.comyoutube.com
The table below summarizes green chemistry approaches applicable to the synthesis of dihydropyrazin-2-one derivatives.
| Green Chemistry Approach | Description | Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduced waste, simplified purification. researchgate.netshd.org.rsyoutube.com |
| Microwave-Assisted Synthesis | Microwave irradiation is used as the energy source. | Faster reaction rates, higher yields. nih.govorganic-chemistry.orgresearchgate.netrsc.orgnih.gov |
| Ultrasound-Assisted Synthesis | Sonication is used to promote the reaction. | Milder conditions, shorter reaction times. shd.org.rsyoutube.comnih.govmdpi.comlew.ro |
| Greener Solvents/Catalysts | Use of water, ionic liquids, or reusable catalysts. | Reduced environmental impact, easier catalyst recovery. rsc.orgnih.govfrontiersin.orgresearchgate.netorganic-chemistry.org |
| Mechanochemical Synthesis | Mechanical force is used to drive the reaction. | Solvent-free, energy-efficient. mdpi.comnih.govnih.govresearchgate.netyoutube.com |
Mechanistic Investigations of Chemical Reactivity and Reaction Dynamics
Elucidation of Reaction Mechanisms for Dihydropyrazin-2-one Formation and Transformation
Currently, specific studies detailing the reaction mechanism for the formation of 3-Tert-butyl-1,2-dihydropyrazin-2-one are not available in the reviewed literature. Generally, the synthesis of dihydropyrazin-2-one scaffolds can proceed through various pathways, often involving condensation reactions between α-amino ketones or related precursors. For instance, one general approach involves the reaction of an α-azido ketone with triphenylphosphine, which can lead to the formation of a dihydropyrazin-2-one structure. However, without specific studies on the tert-butyl variant, the precise pathway, influence of the bulky tert-butyl group on the reaction mechanism, and potential side reactions remain speculative.
Transformations of the dihydropyrazinone ring, such as oxidation, reduction, or substitution, are plausible but have not been specifically documented for this compound. Mechanistic insights from related heterocyclic systems, such as dihydropyridines, suggest that such transformations would be governed by the electronic and steric properties of the substituents, but direct analogies cannot be drawn without dedicated research.
Kinetics and Thermodynamics of Reactions Involving this compound
Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are absent from the current body of scientific literature. Kinetic studies would provide crucial information on reaction rates, rate constants, and the factors influencing them, such as temperature and catalyst presence. Thermodynamic data, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and transformation, are essential for understanding the feasibility and spontaneity of reactions.
Without experimental data from techniques like calorimetry or computational chemistry studies, it is not possible to present a data table or a detailed discussion on the energetic landscape of reactions involving this compound.
Intermediate Characterization and Transition State Analysis in Dihydropyrazin-2-one Chemistry
The characterization of reaction intermediates and the analysis of transition states are critical for a complete understanding of a reaction mechanism. Spectroscopic identification of transient species or computational modeling using methods like Density Functional Theory (DFT) are standard approaches for this purpose. mdpi.com
For this compound, there are no published studies that identify key intermediates in its synthesis or subsequent reactions. Furthermore, transition state analysis, which would provide insights into the energy barriers of reaction steps and the geometry of the highest-energy points along the reaction coordinate, has not been reported. Such analyses are vital for explaining stereochemical outcomes and optimizing reaction conditions.
Emerging Research Directions and Future Perspectives
Innovations in Synthetic Strategies for Dihydropyrazin-2-one Derivatives
The synthesis of dihydropyrazin-2-one derivatives is an area of active research, with a focus on developing more efficient, sustainable, and versatile methodologies. Innovations in this field are moving beyond traditional multi-step syntheses towards more streamlined and atom-economical approaches.
One of the most promising strategies is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like dihydropyrazinones in a single step from three or more starting materials, which significantly improves efficiency and reduces waste. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, provides a conceptual framework that can be adapted for dihydropyrazinone synthesis by employing analogous nitrogen-containing precursors. mdpi.comtu-dresden.deresearchgate.net The advantages of MCRs include procedural simplicity, shorter reaction times, and often high yields of the target compounds. uu.se
Palladium-catalyzed cross-coupling reactions are also being explored to introduce a wide range of substituents onto the dihydropyrazin-2-one scaffold. researchgate.net Techniques such as the Suzuki and Sonogashira couplings enable the formation of carbon-carbon bonds, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. researchgate.net These methods are crucial for structure-activity relationship studies and the development of functional materials.
Furthermore, the adoption of flow chemistry is revolutionizing the synthesis of heterocyclic compounds. gatech.edu Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. gatech.edu This technology is particularly well-suited for the scale-up of dihydropyrazin-2-one derivative production and can be integrated with real-time analytical techniques for process optimization. rsc.org
| Synthetic Strategy | Key Advantages | Relevant Precursors/Catalysts |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, reduced waste, procedural simplicity. nih.govmdpi.comtu-dresden.de | Aldehydes, β-ketoesters, ammonia (B1221849) sources. researchgate.net |
| Palladium-Catalyzed Cross-Couplings | High functional group tolerance, formation of diverse C-C bonds. researchgate.net | Dihalo-pyrazinone intermediates, boronic acids, terminal alkynes, PdCl2(dppf). researchgate.net |
| Flow Chemistry | Enhanced safety and control, improved yields, scalability, integration with real-time analysis. gatech.edursc.org | Utilizes microreactors for precise control of reaction conditions. nih.gov |
Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize the innovative synthetic strategies for dihydropyrazin-2-one derivatives, advanced analytical techniques for real-time reaction monitoring are indispensable. These Process Analytical Technologies (PAT) provide continuous insights into reaction kinetics, intermediate formation, and product yield, enabling precise process control and optimization, particularly within flow chemistry setups. tu-dresden.de
In-situ spectroscopic methods are at the forefront of real-time monitoring. Techniques such as Fourier-transform infrared (FTIR) , Raman , and near-infrared (NIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout the course of a reaction without the need for sampling. nih.govscispace.commedcraveonline.com These non-destructive methods can be implemented using immersion probes or flow cells, making them highly compatible with both batch and continuous processes. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. nih.gov It provides detailed structural information, allowing for the unambiguous identification of species in the reaction mixture. mdpi.com Recent advancements have led to the development of flow-through NMR tubes and compact NMR spectrometers that can be integrated directly into a synthesis workflow. nih.gov
Mass spectrometry (MS) techniques, particularly ambient ionization methods like Direct Analysis in Real Time (DART) , offer rapid and highly sensitive analysis of reaction mixtures with minimal sample preparation. researchgate.net This allows for the direct detection of reaction components from the solution, providing immediate feedback on the progress of the synthesis. researchgate.net
| Analytical Technique | Principle of Operation | Application in Synthesis Monitoring |
| FTIR/Raman/NIR Spectroscopy | Vibrational spectroscopy that measures the absorption or scattering of infrared or near-infrared radiation by molecules. scispace.com | Real-time tracking of functional group transformations and concentration changes of reactants and products. nih.govmedcraveonline.com |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. mdpi.com | In-situ identification of intermediates and quantification of all components in a reaction mixture. nih.gov |
| Mass Spectrometry (DART) | Soft ionization technique that allows for the direct analysis of samples in their native state. researchgate.net | Rapid detection of products and byproducts, providing immediate feedback on reaction progress. researchgate.net |
Integration of Machine Learning and AI in Retrosynthetic Analysis and Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and synthesis of novel dihydropyrazin-2-one derivatives. These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting synthetic pathways and designing new molecules with desired properties. researchgate.netqmul.ac.uk
Template-based models , which apply known reaction rules (templates) to the target molecule.
Template-free models , which use deep learning to predict reactions without relying on predefined rules, offering the potential for discovering entirely new synthetic pathways. nih.gov
In the realm of compound design , generative AI models are being used for de novo design of molecules. medcraveonline.com These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in chemical space from large datasets of known molecules. researchgate.net They can then generate novel dihydropyrazin-2-one structures that are predicted to have specific desirable properties, such as high thermal stability or specific electronic characteristics. researchgate.net This approach allows for the exploration of a much larger chemical space than is possible with traditional methods. tu-dresden.de
Furthermore, computational models are being developed to predict the outcomes of chemical reactions, including potential side products and optimal reaction conditions. solubilityofthings.com This predictive power can guide the experimental synthesis of new dihydropyrazin-2-one derivatives, reducing the number of trial-and-error experiments and saving significant time and resources. mdpi.com
| AI/ML Application | Description | Impact on Dihydropyrazin-2-one Research |
| AI-Powered Retrosynthesis | Uses algorithms to identify potential synthetic pathways for a target molecule. nih.govscispace.com | Accelerates the development of efficient and cost-effective synthesis routes for new derivatives. gatech.edu |
| Generative Compound Design | Employs deep learning models to create novel molecular structures with desired properties. researchgate.netmedcraveonline.com | Enables the targeted design of dihydropyrazin-2-ones with specific functionalities for material science applications. researchgate.net |
| Reaction Outcome Prediction | Utilizes computational chemistry and machine learning to predict the products and yields of chemical reactions. solubilityofthings.comresearchgate.net | Guides experimental work by identifying the most promising reaction conditions and minimizing the formation of byproducts. mdpi.com |
Exploration of Novel Physical and Electronic Properties in Functional Materials Containing Dihydropyrazine (B8608421) Units
The dihydropyrazine core is an electron-rich heterocyclic system that holds significant potential for the development of novel functional materials. nih.gov Research in this area is focused on understanding and exploiting the unique physical and electronic properties that arise when these units are incorporated into larger molecular architectures, such as polymers and covalent organic frameworks (COFs). tu-dresden.de
Materials containing pyrazine (B50134) and related dihydropyridine moieties have demonstrated interesting electronic properties , including semiconductivity. tu-dresden.de The nitrogen atoms in the dihydropyrazine ring can act as electron-donating or -accepting centers, allowing for the tuning of the material's electronic band gap. mdpi.com This makes them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu The incorporation of dihydropyrazine units into conjugated polymers can enhance charge transport and improve device performance. researchgate.net
The photophysical properties of dihydropyrazine derivatives are also an area of active investigation. Related dihydropyridine compounds are known to be photosensitive, generating reactive oxygen species upon exposure to light. nih.gov This property could be harnessed in applications such as photodynamic therapy or photocatalysis. Furthermore, the fluorescence characteristics of these compounds can be sensitive to their environment, suggesting potential applications as sensors. researchgate.net
Additionally, the exploration of thermochromic properties in materials containing dihydropyrazine units is a promising avenue of research. Thermochromism is the ability of a material to change color in response to temperature changes. medcraveonline.com This phenomenon is often associated with structural phase transitions in the material. nih.gov By designing polymers or crystalline materials with dihydropyrazine units that undergo temperature-induced conformational or packing changes, it may be a possibility to develop novel smart materials for applications in sensors, displays, and smart windows. mdpi.com
| Property | Underlying Principle | Potential Applications |
| Electronic Properties | Tunable electron-donating/accepting character of the dihydropyrazine ring. mdpi.com | Organic semiconductors, organic field-effect transistors (OFETs), organic photovoltaics (OPVs). tu-dresden.degatech.edu |
| Photophysical Properties | Absorption of light leading to excited states and potential for reactive oxygen species generation or fluorescence. researchgate.netnih.gov | Photodynamic therapy, photocatalysis, chemical sensors. researchgate.netnih.gov |
| Thermochromic Properties | Temperature-induced changes in molecular conformation or crystal packing leading to a change in color. medcraveonline.comnih.gov | Smart windows, temperature sensors, displays. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Tert-butyl-1,2-dihydropyrazin-2-one, and how can reaction conditions be systematically optimized?
- Methodology :
- Route Design : Use cyclocondensation of tert-butyl-substituted amines with carbonyl precursors, leveraging tert-butylating agents like tert-butyldimethylsilyl chloride (analogous to methods in and ).
- Optimization : Vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd or Cu-based). Monitor progress via TLC/HPLC and characterize intermediates using / NMR (e.g., as in ).
- Purity Control : Recrystallize using ethyl acetate/hexane mixtures and verify purity via melting point analysis and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR Analysis : Assign peaks using - COSY and HSQC for dihydropyrazinone ring protons (δ ~6.5–7.5 ppm) and tert-butyl protons (δ ~1.3 ppm). Compare with related compounds (e.g., ).
- IR Validation : Identify carbonyl stretches (C=O at ~1650–1700 cm) and N-H bending modes (if present).
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H] and rule out impurities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- GHS Compliance : Adopt hazard controls for similar tert-butyl compounds (e.g., H317/H334 warnings in ). Use fume hoods, nitrile gloves, and protective eyewear.
- Storage : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural elucidation of this compound?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray diffraction.
- Refinement : Apply SHELXL for anisotropic displacement parameter modeling and twin refinement (e.g., using HKLF5 format in ). Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
- Case Study : Reference , where misassignment of tert-butyl substituents in a cobalt complex required re-analysis of torsion angles and hydrogen bonding .
Q. What computational strategies (DFT, MD) predict the reactivity and stability of this compound in catalytic or biological environments?
- Methodology :
- Electronic Structure : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites.
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate aqueous or organic media interactions.
- Dynamics : Conduct molecular dynamics (MD) simulations to study conformational flexibility and degradation pathways .
Q. How does the tert-butyl group influence the compound’s role as a building block in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents)?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., trifluoromethyl, ) and test against target enzymes (e.g., kinases) via IC assays.
- Biological Evaluation : Use docking studies (AutoDock Vina) to assess binding affinity to active sites. Compare with tert-butyl-containing pharmacophores in and .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
